molecular formula C11H14BrN B2400488 1-(4-Bromophenyl)cyclopentanamine CAS No. 1094341-13-5

1-(4-Bromophenyl)cyclopentanamine

Cat. No. B2400488
CAS RN: 1094341-13-5
M. Wt: 240.144
InChI Key: KANRSDUCSFJYII-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopentanamine, also known as 4-BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of cyclopentanamine and contains a bromine atom attached to a phenyl ring.

Scientific Research Applications

1. Neuropharmacology

  • Serotonin Neuron Inhibition : 1-(4-Bromophenyl)cyclopentanamine was studied for its role as a potent antagonist of serotonin depletion in the brain. It showed effectiveness in blocking serotonin depletion in vivo, indicating its potential as an inhibitor of uptake into serotonin neurons (Fuller et al., 1978).

2. Chemistry and Materials Science

  • Synthesis of Complexes : This compound has been used in the synthesis of cyclopalladated and cyclometalated complexes. These complexes exhibit luminescence and have applications in coupling reactions of aryl chlorides (Xu et al., 2014).
  • Crystal Structure Analysis : The structure of derivatives of 1-(4-Bromophenyl)cyclopentanamine has been analyzed, providing insights into their crystal packing and interactions (Mague et al., 2014).

3. Biomedical Research

  • Anticancer Activities : A derivative of bromophenol, which includes the 1-(4-Bromophenyl)cyclopentanamine structure, has shown significant anticancer activities, particularly against human lung cancer cell lines. It induces cell cycle arrest and apoptosis via various molecular pathways (Guo et al., 2018).

4. Organic Chemistry

  • Synthesis of S1P1 Receptor Agonists : The stereoisomers of 1-(4-Bromophenyl)cyclopentanamine are valuable intermediates in the synthesis of S1P1 receptor agonists, highlighting its importance in pharmaceutical chemistry (Wallace et al., 2009).

5. Antimicrobial Research

  • Synthesis of Antimicrobial Agents : Derivatives of 1-(4-Bromophenyl)cyclopentanamine have been synthesized and tested for antimicrobial activities against various microorganisms, indicating their potential in antimicrobial research (Zhao et al., 2012).

properties

IUPAC Name

1-(4-bromophenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANRSDUCSFJYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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